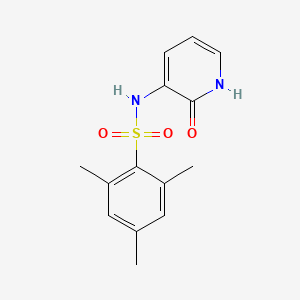

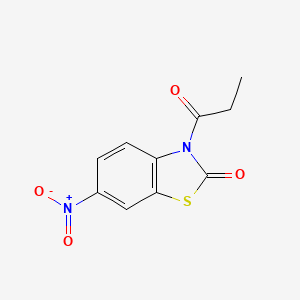

![molecular formula C16H15ClN2O6S B5524275 5-{[(3-氨基-4-氯苯基)氨基]磺酰基}邻苯二甲酸二甲酯](/img/structure/B5524275.png)

5-{[(3-氨基-4-氯苯基)氨基]磺酰基}邻苯二甲酸二甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds closely related to dimethyl 5-{[(3-amino-4-chlorophenyl)amino]sulfonyl}isophthalate involves several key steps. One approach involves the sulfonylation of dialkyl 5-amino-2-hydroxy-4,6-dimethylisophthalates with different sulfonylating agents to obtain novel sulfonamide derivatives. These derivatives are synthesized with an aim towards exploring their biological activity, utilizing techniques such as IR and NMR spectroscopy, and mass spectrometry for structural verification (Povarov et al., 2019).

Molecular Structure Analysis

The molecular structure of related compounds, such as various sulfonyl chloride derivatives, has been elucidated using X-ray single crystal diffraction. These studies help in understanding the spatial arrangement and electronic structure of the molecules, providing insights into their chemical behavior and reactivity. For instance, the crystal structures of certain sterically hindered organic molecules have been characterized to reveal the nature of hydrogen bonds and the electronic structure through quantum-chemical calculations (Rublova et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving compounds like dimethyl 5-{[(3-amino-4-chlorophenyl)amino]sulfonyl}isophthalate often result in the formation of novel derivatives with potential biological activities. The reaction mechanisms, kinetics, and the conditions under which these reactions occur are crucial for understanding the compound's behavior. Studies such as the reaction of dimethylsulfoxide with sulfonamide derivatives provide valuable data on reaction rates and mechanisms, offering insights into the chemical properties of these compounds (Boyle, 1966).

科学研究应用

荧光探针和检测技术

5-{[(3-氨基-4-氯苯基)氨基]磺酰基}邻苯二甲酸二甲酯及其衍生物,如丹磺酰氯,因其能与各种化合物形成强烈的黄色和橙色产物而被广泛用于生物研究。这些衍生物因其稳定且易于通过色谱或溶剂萃取分离的特性,特别可用作检测肽、咪唑、酚类化合物和氨基酸的荧光探针。这一应用促进了神经组织的详细分析以及特定氨基酸和血清素的鉴定,为生化过程提供了宝贵的见解 (Leonard & Osborne, 1975)。

配体化学和大环化合物

在金(I)化学中,5-氨基邻苯二甲酸二甲酯衍生物作为配体,形成大环金化合物的模型配合物。这些配合物的合成,例如 5-[N,N-双(二苯基膦基)氨基]邻苯二甲酸二甲酯 (dmbpaip),证明了使用这些衍生物在形成具有显著 Au···Au 相互作用的双核和离子化合物方面的潜力。这一研究领域探索了金(I)化合物的结构和化学性质,为配体化学的发展和新型大环结构的开发做出了贡献 (Wiedemann, Gamer, & Roesky, 2009)。

蛋白质序列分析

使用 5-{[(3-氨基-4-氯苯基)氨基]磺酰基}邻苯二甲酸二甲酯衍生物修饰蛋白质,可以在纳摩尔级对蛋白质的氨基末端序列进行分析。通过采用 5-二甲氨基萘-1-磺酰-Edman 降解等技术,研究人员可以在确定蛋白质序列时获得高精度。这种方法特别适用于表征源自多链酶和病毒的蛋白质,从而增强了我们对蛋白质结构和功能的理解 (Weiner, Platt, & Weber, 1972)。

分析和色谱技术

利用 5-{[(3-氨基-4-氯苯基)氨基]磺酰基}邻苯二甲酸二甲酯衍生物开发新的分析和色谱技术,极大地促进了氨基酸及相关化合物的分析。这些技术包括二维薄层色谱和高效液相色谱,可以有效分离和定量分析各种生物样品中的游离氨基酸。这些方法对于了解植物和昆虫的生化组成至关重要,为从农业到昆虫学的各个领域做出了贡献 (Barcelon, 1982)。

属性

IUPAC Name |

dimethyl 5-[(3-amino-4-chlorophenyl)sulfamoyl]benzene-1,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O6S/c1-24-15(20)9-5-10(16(21)25-2)7-12(6-9)26(22,23)19-11-3-4-13(17)14(18)8-11/h3-8,19H,18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDGHSBYYBQVNRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-hydroxy-3-methylbutyl)-N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]benzamide](/img/structure/B5524196.png)

![N-(4-{[(2-cyanophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5524200.png)

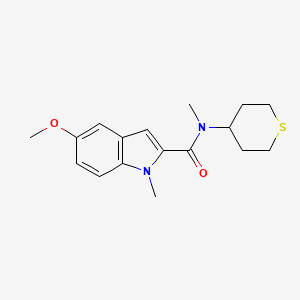

![8-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5524217.png)

![N-[(3S*,4R*)-1-(1-benzothien-2-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5524225.png)

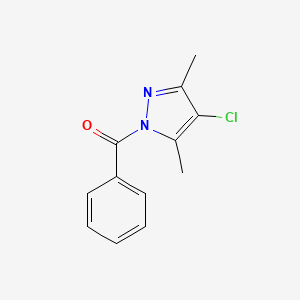

![6-(4-isopropylbenzyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5524252.png)

![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5524254.png)

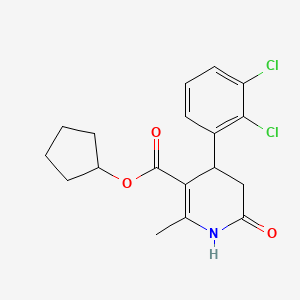

![ethyl 2-{[3-(4-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5524272.png)